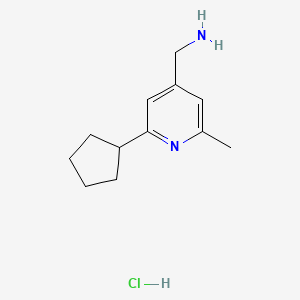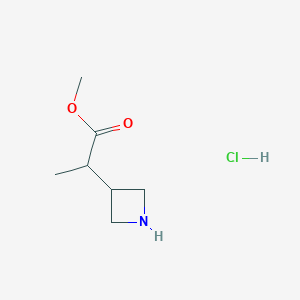
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is an organic compound with a complex structure that includes dichlorophenyl and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl with trifluoroacetic acid derivatives. The process involves:
Nitration: Reacting a compound of formula (II) with a nitration agent to obtain the compound of formula (III).
Chlorination: Reacting the compound of formula (III) with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid to obtain the compound of formula (IV).
Final Reaction: Reacting the compound of formula (III) with chlorine gas at a temperature from 180°C to 250°C to obtain the final product
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities .
作用机制
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichlorobenzamide derivatives .
Uniqueness
1-(3,5-Dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H8Cl2F3N |
|---|---|
分子量 |
258.06 g/mol |
IUPAC 名称 |
1-(3,5-dichlorophenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15-8(9(12,13)14)5-2-6(10)4-7(11)3-5/h2-4,8,15H,1H3 |
InChI 键 |
ZTEPGAAHNNGAFO-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC(=CC(=C1)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15234743.png)



![6-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234773.png)
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
![7-Cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15234790.png)



![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)

